4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine

Lipophilicity LogP Membrane Permeability

4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine (CAS 945375-80-4) is a heterocyclic small molecule featuring a pyrimidine core substituted with a 2-methylthio group and a 2-fluoropyridin-3-yl moiety at the 4-position. This compound serves as a versatile building block in pharmaceutical research, particularly as a synthetic intermediate in the preparation of kinase inhibitors and IRE1 (inositol-requiring enzyme modulators.

Molecular Formula C10H8FN3S
Molecular Weight 221.26 g/mol
CAS No. 945375-80-4
Cat. No. B3170680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine
CAS945375-80-4
Molecular FormulaC10H8FN3S
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)C2=C(N=CC=C2)F
InChIInChI=1S/C10H8FN3S/c1-15-10-13-6-4-8(14-10)7-3-2-5-12-9(7)11/h2-6H,1H3
InChIKeyOQDUACNGWVAMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine (CAS 945375-80-4): A 2,4-Disubstituted Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine (CAS 945375-80-4) is a heterocyclic small molecule featuring a pyrimidine core substituted with a 2-methylthio group and a 2-fluoropyridin-3-yl moiety at the 4-position . This compound serves as a versatile building block in pharmaceutical research, particularly as a synthetic intermediate in the preparation of kinase inhibitors and IRE1 (inositol-requiring enzyme 1) modulators [1]. Its defined substitution pattern provides a unique combination of physicochemical properties that differentiate it from closely related analogs, making informed procurement essential for reproducible lead optimization campaigns.

Why 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine Cannot Be Readily Substituted by In-Class Pyrimidine Analogs


Compounds within the 2,4-disubstituted pyrimidine class are frequently treated as interchangeable building blocks; however, subtle structural variations produce measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic accessibility that directly impact their suitability for specific medicinal chemistry programs. The 2-fluoropyridin-3-yl and 2-methylthio substituents of this compound confer a distinct physicochemical signature—higher hydrogen bond acceptor count relative to the des-fluoro analog [1] and elevated logP versus the 2-chloro variant —that influences solubility, membrane permeability, and target engagement. Generic substitution without quantitative justification risks altering lead compound properties and compromising synthetic yields. The evidence below establishes the specific, quantifiable differentiation of this compound relative to its closest commercially available analogs.

Quantitative Differentiation of 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine Against Closest Analogs: A Comparator-Based Evidence Guide


Lipophilicity Advantage Over 2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine (CAS 954216-54-7)

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.1 [1], compared to a LogP of 1.72 for the corresponding 2-chloro analog 2-chloro-4-(2-fluoropyridin-3-yl)pyrimidine (CAS 954216-54-7) . This represents a ΔLogP of +0.38, indicating approximately 2.4-fold greater lipophilicity for the 2-methylthio derivative. The difference arises from the replacement of the chlorine atom with a methylthio group.

Lipophilicity LogP Membrane Permeability Drug Likeness

Elevated Hydrogen Bond Acceptor Count Relative to Des-Fluoro Analog 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine (CAS 637354-24-6)

The target compound contains five hydrogen bond acceptor (HBA) atoms as computed by standard cheminformatics methods [1]. The des-fluoro analog, 2-(methylthio)-4-(pyridin-3-yl)pyrimidine (CAS 637354-24-6), possesses only four HBA atoms [2]. The additional HBA in the target compound arises from the fluorine atom on the pyridine ring, which serves as a weak but computationally recognized hydrogen bond acceptor. This difference is relevant for structure-based drug design where hydrogen bonding patterns influence binding affinity and selectivity.

Hydrogen Bond Acceptor HBA Count Fragment-Based Drug Design Physicochemical Properties

Documented Synthetic Yield of 92% via Suzuki-Miyaura Cross-Coupling Provides a Reproducibility Benchmark

The synthesis of 4-(2-fluoropyridin-3-yl)-2-(methylthio)pyrimidine via Suzuki-Miyaura coupling of 2-methylthio-4-chloropyrimidine with 2-fluoro-3-pyridineboronic acid has been reported with an isolated yield of 92% [1]. This yield serves as a quantitative benchmark for procurement quality assessment and for planning multistep synthetic sequences. While comparative yield data for exact analog syntheses under identical conditions are not available, this specific yield provides procurement confidence relative to uncharacterized building blocks.

Synthetic Yield Suzuki-Miyaura Coupling Process Chemistry Reproducibility

Commercially Available Purity Benchmark: 97% HPLC vs. Typical 96% for Des-Fluoro Analog

Multiple suppliers list 4-(2-fluoropyridin-3-yl)-2-(methylthio)pyrimidine at 97% purity by HPLC , whereas the des-fluoro analog 2-(methylthio)-4-(pyridin-3-yl)pyrimidine (CAS 637354-24-6) is typically supplied at 96% purity [1]. Although the absolute difference of 1 percentage point is modest, the availability of a higher purity specification reduces the need for additional purification steps in sensitive biochemical assays where trace impurities can confound results.

Chemical Purity HPLC Quality Control Procurement Specification

Validated Entry Point to IRE1 Kinase Inhibitor Chemical Space via Patented Synthetic Routes

4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine is explicitly employed as a synthetic intermediate in patent applications directed toward IRE1 (inositol-requiring enzyme 1) modulators, including WO2018166528A1 and US10968203B2 assigned to Genentech, Inc. [1]. The compound serves as a direct precursor, undergoing further functionalization to yield pyrimidinyl-pyridyloxy-naphthyl IRE1 inhibitors. While quantitative IRE1 IC50 data for this specific building block are not available (it is a synthetic intermediate, not a final bioactive compound), its inclusion in issued patents validates its strategic relevance in a defined therapeutic program. Analogs lacking the precise 2-fluoropyridin-3-yl and 2-methylthio substitution pattern are not documented as intermediates in these specific IRE1 patent families.

IRE1 Inhibitor Kinase Inhibitor Unfolded Protein Response Oncology Patent-Backed Building Block

Optimal Procurement and Application Scenarios for 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Elevated Lipophilicity and HBA Capacity

When a medicinal chemistry program demands a pyrimidine building block with logP > 2.0 and five hydrogen bond acceptors to match a lipophilic kinase hinge-binding pocket, 4-(2-fluoropyridin-3-yl)-2-(methylthio)pyrimidine is quantitatively justified over the 2-chloro analog (logP 1.72) and the des-fluoro analog (HBA 4). The combined ΔlogP of +0.38 and additional HBA provide measurable differentiation for structure-activity relationship (SAR) exploration [1].

IRE1-Focused Unfolded Protein Response (UPR) Drug Discovery Programs

For research groups developing IRE1 kinase inhibitors for oncology applications, this compound is directly validated as a synthetic intermediate in Genentech's IRE1 modulator patent family (WO2018166528A1, US10968203B2). Procuring this specific building block ensures alignment with published patent routes, reducing the risk of deviating from established synthetic pathways and facilitating direct comparison with literature-reported compound series [2].

High-Purity Fragment Library Construction for Biophysical Screening

When assembling a fragment library for surface plasmon resonance (SPR) or X-ray crystallography screening, the 97% HPLC purity specification of this compound provides a margin of confidence over the typical 96% purity of the des-fluoro analog. In fragment-based drug discovery, where hits are often weak (KD > 100 μM), minimizing impurity-derived artifacts is critical for assay reproducibility [3].

Parallel Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

The documented 92% synthetic yield via Suzuki-Miyaura coupling establishes this compound as a reliable building block for parallel library synthesis. The 2-methylthio group serves as a latent functional handle that can be chemoselectively oxidized to sulfoxide or sulfone, enabling late-stage diversification. Procurement of this specific building block is advantageous when high-yielding, reproducible cross-coupling performance is a prerequisite for library production [4].

Quote Request

Request a Quote for 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.